Oleoyl-L-carnitine-13C3 is a stable isotope-labeled derivative of oleoyl-L-carnitine, which is a naturally occurring compound involved in fatty acid metabolism. The molecular formula for oleoyl-L-carnitine-13C3 is with a molecular weight of approximately 426.66 g/mol. This compound features a long-chain fatty acid (oleic acid) esterified to L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for oxidation and energy production. The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis in metabolic studies.
Oleoyl-L-carnitine-13C3 exhibits several biological activities:
The synthesis of oleoyl-L-carnitine-13C3 typically involves:
Oleoyl-L-carnitine-13C3 has several applications:
Interaction studies involving oleoyl-L-carnitine-13C3 have focused on its effects on various biological systems:
Oleoyl-L-carnitine-13C3 shares similarities with several related compounds, each with unique properties:
| Compound | Structure | Key Characteristics |
|---|---|---|
| Palmitoyl-L-carnitine | C23H46N1O4 | Involved in fatty acid transport; shorter carbon chain. |
| Stearoyl-L-carnitine | C27H54N1O4 | Higher melting point; impacts lipid metabolism differently. |
| Acetyl-L-carnitine | C15H29N1O4 | Shorter acyl chain; important in energy metabolism. |
The unique aspect of oleoyl-L-carnitine-13C3 lies in its long-chain fatty acid composition (oleic acid), which provides distinct metabolic effects compared to shorter-chain derivatives like acetyl-L-carnitine or palmitoyl-L-carnitine. Its stable isotope labeling further enhances its utility in metabolic research by allowing precise tracking within biological systems.
Oleoyl-L-carnitine-13C3 possesses the molecular formula 13C3C22H47NO4, representing a total of 25 carbon atoms where three are carbon-13 isotopes [1] [5]. The molecular weight of this isotopically labeled compound is 428.623 atomic mass units, which is slightly higher than the non-labeled parent compound due to the incorporation of the heavier carbon-13 isotopes [1] . This mass difference of approximately 3 atomic mass units compared to the unlabeled compound (425.6 atomic mass units) reflects the substitution of three carbon-12 atoms with carbon-13 isotopes [7].
The accurate mass of oleoyl-L-carnitine-13C3 is 428.361 atomic mass units, which provides the precise mass measurement necessary for high-resolution mass spectrometry applications [1]. This accurate mass determination is essential for distinguishing the labeled compound from its unlabeled counterpart in analytical procedures.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | 13C3C22H47NO4 | [1] |
| Molecular Weight | 428.623 g/mol | [1] [5] |
| Accurate Mass | 428.361 Da | [1] |
| Mass Difference from Unlabeled | +3.023 Da | [1] [7] |
The carnitine backbone of oleoyl-L-carnitine-13C3 consists of a quaternary ammonium compound featuring a trimethylated nitrogen atom attached to a four-carbon chain [11]. This backbone includes a hydroxyl group positioned on the second carbon and a carboxylic acid group on the terminal carbon, classifying it as a beta-hydroxy acid [11]. The presence of an asymmetric carbon atom at the second position creates the L-stereoisomer configuration, which is the biologically active form utilized in enzymatic reactions [11].
The oleoyl moiety represents the fatty acid component derived from oleic acid, characterized by an 18-carbon chain with a single cis double bond located between carbon-9 and carbon-10 [17] [18]. This monounsaturated fatty acid chain has the systematic designation of (9Z)-octadecenoyl, where the Z notation indicates the cis configuration of the double bond [17]. The oleic acid component contributes significantly to the compound's physicochemical properties, including its melting point characteristics and solubility profile [17] [18].
The ester bond formation between the carboxyl group of oleic acid and the hydroxyl group of the carnitine backbone creates the acylcarnitine structure [7] [11]. This esterification results in the characteristic molecular architecture that enables the compound to function as a fatty acid transport molecule across cellular membranes [10] [14].
The carbon-13 isotopic labels in oleoyl-L-carnitine-13C3 are specifically positioned within the trimethyl group attached to the quaternary nitrogen atom of the carnitine backbone [16]. This trimethyl group consists of three methyl groups, each containing one carbon atom, and in the labeled compound, all three of these carbon atoms are replaced with carbon-13 isotopes [13] [16]. The systematic nomenclature indicates this labeling pattern as trimethyl-13C3, confirming that the isotopic substitution occurs exclusively in this region of the molecule [16].
The positioning of carbon-13 labels in the trimethyl group provides several analytical advantages in mass spectrometry applications [6] [33]. The incorporation of multiple carbon-13 isotopes in close proximity creates a distinctive mass spectral signature that facilitates precise tracking of the compound through biological systems [30] [33]. This labeling strategy avoids isotope scrambling or loss during ionization and collisional activation in mass spectrometric analysis [6].
Carbon-13 isotope effects on nuclear magnetic resonance chemical shifts are typically minimal for this labeling pattern, with one-bond and two-bond isotope shifts ranging from -1.5 to -2.5 parts per billion and approximately -0.7 parts per billion, respectively [30]. These small but measurable shifts enable nuclear magnetic resonance-based identification and quantification of the labeled compound [30] [32].
Oleoyl-L-carnitine-13C3 exhibits solubility characteristics similar to other long-chain acylcarnitines, with preferential dissolution in organic solvents rather than aqueous media [27]. The compound demonstrates solubility in ethanol at approximately 20 milligrams per milliliter and in dimethyl sulfoxide at approximately 14 milligrams per milliliter [27]. Dimethyl formamide also serves as an effective solvent, supporting approximately 20 milligrams per milliliter solubility [27].
The solubility profile reflects the amphiphilic nature of the molecule, where the long oleic acid chain contributes hydrophobic characteristics while the carnitine backbone provides hydrophilic properties [25]. This dual nature results in moderate solubility in polar organic solvents but limited water solubility, consistent with other long-chain acylcarnitines [26] [29].
Surface activity measurements indicate that acylcarnitines with 18-carbon chains, including oleoyl-L-carnitine derivatives, exhibit significant surface tension reduction capabilities [25]. The critical micelle concentration values for long-chain acylcarnitines are typically lower than their shorter-chain counterparts, indicating enhanced aggregation behavior [25] [38].
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| Ethanol | ~20 | [27] |
| Dimethyl Sulfoxide | ~14 | [27] |
| Dimethyl Formamide | ~20 | [27] |
| Methanol | Soluble | [27] |
Oleoyl-L-carnitine-13C3 belongs to the long-chain acylcarnitine family, sharing structural similarities with other 18-carbon acylcarnitines while differing in the degree of saturation [7] [15]. Comparison with stearoyl-L-carnitine (18:0) reveals that the single double bond in the oleoyl derivative results in different melting point characteristics and membrane interaction properties [15] [17].
The molecular weight of oleoyl-L-carnitine-13C3 (428.623) can be compared to other acylcarnitines: palmitoyl-L-carnitine (16:0) has a molecular weight of approximately 400 atomic mass units, while stearoyl-L-carnitine (18:0) exhibits a molecular weight of approximately 428 atomic mass units for the unlabeled form [12] [15]. The carbon-13 labeling adds approximately 3 atomic mass units to each compound when similarly labeled [6] [16].
Surface activity comparisons demonstrate that oleoyl-L-carnitine exhibits intermediate properties between shorter-chain acylcarnitines like octanoyl-L-carnitine and longer saturated derivatives [25]. The critical micelle concentration values decrease with increasing chain length, positioning oleoyl-L-carnitine in the range typical for 18-carbon amphiphilic molecules [25] [29].
Analytical detection sensitivity varies among acylcarnitines based on their mass spectrometric fragmentation patterns [28]. Long-chain acylcarnitines including oleoyl-L-carnitine typically exhibit robust detection in electrospray ionization mass spectrometry, with characteristic fragmentation producing the base peak at mass-to-charge ratio 85.1, corresponding to the trimethylammonium fragment [28] [41].
| Acylcarnitine | Chain Length | Saturation | Molecular Weight* | Reference |
|---|---|---|---|---|
| Octanoyl-L-carnitine | C8:0 | Saturated | 344.1 | [28] |
| Palmitoyl-L-carnitine | C16:0 | Saturated | ~400 | [12] |
| Oleoyl-L-carnitine | C18:1 | Monounsaturated | 425.6 | [7] |
| Stearoyl-L-carnitine | C18:0 | Saturated | 427.7 | [15] |
*Unlabeled forms; carbon-13 labeled versions add approximately 3 Da per labeled compound.
The synthesis of Oleoyl-L-carnitine-13C3 employs several sophisticated chemical pathways designed to incorporate carbon-13 isotopes at specific positions within the molecular structure. The most commonly utilized approach involves the direct acylation of isotopically labeled L-carnitine with oleic acid derivatives, creating the desired acylcarnitine with precise isotopic positioning [2].
The primary synthetic route utilizes a one-step acylation reaction where 13C3-labeled L-carnitine serves as the nucleophile and oleoyl chloride or activated oleic acid derivatives function as the acylating agents [3]. This method achieves isotope incorporation efficiencies ranging from 85 to 95 percent, with product recoveries typically exceeding 90 percent when optimized reaction conditions are employed [4]. The reaction proceeds through nucleophilic acyl substitution mechanisms, where the hydroxyl group of the isotopically labeled carnitine attacks the carbonyl carbon of the oleic acid derivative.
Alternative chemical synthesis pathways involve the use of coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate the formation of the ester bond between the carboxyl group of oleic acid and the hydroxyl group of 13C3-labeled carnitine [5]. These methods offer superior control over reaction conditions and minimize side product formation, though they typically require longer reaction times and more complex purification procedures.
The isotopic labeling strategy most frequently employed involves the incorporation of three carbon-13 atoms into the trimethylammonium portion of the carnitine molecule, specifically at the N-methyl positions . This positioning strategy ensures that the isotopic label remains stable throughout subsequent analytical procedures while providing distinctive mass spectral characteristics for identification and quantification purposes.
The production of Oleoyl-L-carnitine-13C3 from L-carnitine and oleic acid derivatives represents the most economically viable and scalable synthetic approach for this isotopically labeled compound. The process begins with the preparation of activated oleic acid derivatives, typically oleoyl chloride or mixed anhydrides, which serve as highly reactive acylating agents [3] [4].
The standard production protocol involves dissolving 13C3-labeled L-carnitine in an appropriate solvent system, commonly pyridine or dimethylformamide, followed by the controlled addition of the oleic acid derivative under anhydrous conditions [6]. The reaction temperature is maintained between 60 to 80 degrees Celsius to ensure complete conversion while minimizing thermal decomposition of the sensitive isotopic labels. Reaction monitoring through thin-layer chromatography or liquid chromatography-mass spectrometry enables real-time assessment of conversion efficiency.
Industrial-scale production employs continuous flow reactor systems that provide enhanced temperature control and improved mixing efficiency compared to traditional batch processes [7]. These systems achieve conversion rates exceeding 92 percent while maintaining isotopic integrity throughout the synthesis. The use of microreactor technology has demonstrated particular advantages in terms of reaction selectivity and product uniformity.
Quality control during production involves continuous monitoring of both isotopic enrichment levels and chemical purity through high-performance liquid chromatography coupled with mass spectrometry [10] [11]. Typical production batches achieve isotopic enrichment levels exceeding 98 percent with chemical purities greater than 95 percent when appropriate synthetic protocols are followed.
The development of effective isotopic labeling strategies for 13C integration into Oleoyl-L-carnitine-13C3 requires careful consideration of both the synthetic accessibility of labeled precursors and the analytical requirements of the intended applications. Multiple labeling strategies have been developed to accommodate different research objectives and analytical methodologies [12] [13].
The most widely implemented strategy involves the incorporation of three carbon-13 atoms into the trimethylammonium group of the carnitine moiety, designated as 13C3-carnitine labeling . This approach utilizes 13C3-methyl iodide or 13C3-methyl triflate as methylating agents during the synthesis of the carnitine precursor, ensuring uniform isotopic distribution across all three N-methyl positions. The resulting labeled carnitine maintains identical chemical properties to the unlabeled compound while providing distinctive mass spectrometric characteristics.
Alternative labeling strategies focus on incorporating carbon-13 isotopes into the oleic acid portion of the molecule [8] [9]. Uniformly labeled 13C18-oleic acid can be employed to create oleoyl-carnitine with isotopic enrichment throughout the fatty acid chain. This approach is particularly valuable for metabolic flux studies where the fate of the fatty acid component is of primary interest. The uniformly labeled oleic acid exhibits mass shifts of +18 daltons compared to the natural abundance compound.
Positionally specific labeling represents a more sophisticated strategy where carbon-13 isotopes are incorporated at defined positions within either the carnitine or oleic acid components [14]. For example, 1-13C-oleic acid provides isotopic enrichment specifically at the carboxyl carbon, while 9,10-13C2-oleic acid targets the double bond region. These approaches enable detailed mechanistic studies of metabolic pathways and enzymatic transformations.
The Isotopic Ratio Outlier Analysis method has emerged as a powerful strategy for metabolomic applications [12]. This technique employs differential labeling with 5 percent and 95 percent 13C-enriched substrates, creating characteristic isotopic patterns that facilitate the discrimination between biological signals and analytical artifacts. The resulting isotopomers provide quantitative information about metabolic flux rates and pathway activities.
Biosynthetic labeling strategies utilize 13C3-pantothenate as a precursor for the endogenous synthesis of labeled coenzyme A and subsequent carnitine derivatives [15]. This approach mimics natural biosynthetic pathways and produces isotopically labeled compounds with physiologically relevant isotopic distributions. The method requires longer incubation periods but generates labeled products that closely resemble endogenous metabolites.
The purification of Oleoyl-L-carnitine-13C3 requires specialized techniques capable of achieving high purity levels while maintaining isotopic integrity throughout the separation process. The choice of purification method significantly impacts both the final product quality and overall process economics [16] [2].
Liquid-liquid partitioning represents the primary purification technique for crude reaction mixtures containing Oleoyl-L-carnitine-13C3 [3] [4]. The standard protocol employs a three-phase system consisting of isopropanol, hydrochloric acid, and heptane in a volumetric ratio of 4:1:12. This system effectively separates the polar acylcarnitine product from unreacted starting materials and organic by-products. The aqueous phase containing the target compound is subsequently extracted with n-butanol to concentrate the product and remove residual impurities. Recovery rates typically exceed 90 percent with this method.
High-performance liquid chromatography serves as the definitive purification technique for achieving analytical-grade purity [11] [10]. Reversed-phase chromatography using C18 stationary phases provides excellent separation of oleoyl-carnitine from closely related acylcarnitine species and structural isomers. The mobile phase typically consists of acetonitrile-water gradients with formic acid modifiers to maintain appropriate ionization states. Optimized chromatographic conditions achieve baseline separation of the target compound from impurities with resolution factors exceeding 2.0.
Size exclusion chromatography offers an alternative approach for purification, particularly when molecular weight differences exist between the target compound and contaminants [16]. This technique proves especially valuable for removing higher molecular weight aggregates or polymer impurities that may form during synthesis. The method provides gentle separation conditions that preserve isotopic labels and sensitive functional groups.
Ion exchange chromatography exploits the zwitterionic nature of acylcarnitines to achieve purification based on charge interactions [6]. Strong cation exchange resins effectively retain carnitine derivatives under acidic conditions, allowing the removal of neutral and anionic impurities through extensive washing procedures. Subsequent elution with basic solutions releases the purified product in high yield.
Yield optimization strategies focus on minimizing product losses during synthesis and purification procedures [16]. The implementation of continuous monitoring systems enables real-time adjustment of reaction parameters to maximize conversion efficiency. Temperature control proves critical, as elevated temperatures can lead to isotopic scrambling or thermal decomposition of the labeled product.
Solvent recovery and recycling systems contribute to improved process economics while reducing environmental impact [2]. Distillation and membrane separation techniques enable the recovery of high-purity solvents for reuse in subsequent synthesis cycles. These systems typically achieve solvent recovery rates exceeding 95 percent while maintaining appropriate purity specifications.
The quality control framework for Oleoyl-L-carnitine-13C3 production encompasses comprehensive analytical testing protocols designed to verify both chemical purity and isotopic enrichment levels. These procedures ensure that the final product meets stringent specifications required for research and analytical applications [2] [10].
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural confirmation and isotopic enrichment determination [2]. Proton NMR spectra provide detailed information about the molecular structure, including the presence of the characteristic oleoyl chain and carnitine moiety. Carbon-13 NMR spectroscopy enables direct quantification of isotopic enrichment levels at specific carbon positions within the molecule. Integration of isotopically enriched carbon signals relative to natural abundance carbons provides precise enrichment measurements with accuracy levels exceeding 99 percent.
Mass spectrometry represents the gold standard for molecular weight confirmation and purity assessment [10] [11]. Electrospray ionization mass spectrometry generates characteristic molecular ion peaks that confirm the successful incorporation of isotopic labels. The mass shift resulting from 13C3 incorporation produces distinctive spectra patterns that enable unambiguous identification of the labeled compound. Tandem mass spectrometry provides additional structural information through fragmentation analysis, confirming the location of isotopic labels within the molecular framework.
High-performance liquid chromatography coupled with mass spectrometry enables simultaneous assessment of chemical purity and isotopic integrity [11]. This technique provides quantitative measurement of impurity levels while confirming the retention time and mass spectral characteristics of the target compound. Typical specifications require chemical purities exceeding 95 percent with isotopic enrichment levels greater than 98 percent.
Melting point determination and infrared spectroscopy provide complementary analytical information for quality verification [2]. Melting point ranges for high-purity Oleoyl-L-carnitine-13C3 typically fall within narrow temperature windows, with deviations indicating the presence of impurities. Infrared spectroscopy confirms the presence of characteristic functional groups, including carbonyl stretches and quaternary ammonium vibrations.
Stability testing protocols evaluate the long-term storage characteristics of isotopically labeled products [10]. Accelerated aging studies conducted at elevated temperatures and humidity levels provide information about potential degradation pathways and appropriate storage conditions. These studies typically demonstrate stability periods exceeding 24 months when products are stored under appropriate conditions.
Analytical method validation follows established pharmaceutical and analytical chemistry guidelines [2]. Validation parameters include linearity, accuracy, precision, specificity, and detection limits. Interlaboratory comparison studies ensure consistency of analytical results across different testing facilities and instrumentation platforms.
The transformation of Oleoyl-L-carnitine-13C3 to its inner salt form represents a critical final step in the production process, as this zwitterionic structure provides optimal stability and solubility characteristics for analytical applications [6] [17].
The inner salt formation process typically begins with the acid-base treatment of the crude acylcarnitine product [6]. Initial treatment with strong acid, commonly hydrochloric acid, ensures complete protonation of the carboxyl group and formation of the chloride salt. This intermediate provides enhanced solubility in polar solvents and facilitates subsequent purification steps. The acidic conditions also serve to protonate any remaining unreacted carnitine starting material, enabling effective separation through ion exchange chromatography.
The conversion to the zwitterionic inner salt form requires careful pH adjustment using appropriate base solutions [6] [17]. Sodium bicarbonate solutions provide gentle neutralization conditions that avoid harsh alkaline environments potentially detrimental to isotopic labels. The optimal pH range for inner salt formation falls between 7.5 and 8.5, where both the carboxyl and quaternary ammonium groups exist in their ionized states.
Temperature control during the transformation process proves essential for maintaining product integrity [17]. Reactions conducted at temperatures below 25 degrees Celsius minimize the risk of thermal decomposition while ensuring complete conversion to the desired ionic form. Extended reaction times at ambient temperature typically achieve conversion efficiencies exceeding 95 percent.
The purification of inner salt forms requires specialized techniques adapted to the zwitterionic nature of the compound [17] [18]. Ion exchange chromatography using mixed-mode resins provides effective separation based on both ionic and hydrophobic interactions. These resins accommodate the dual ionic character of acylcarnitines while providing sufficient retention for effective purification.
Crystallization techniques enable the isolation of high-purity inner salt forms with well-defined crystal structures [6]. Appropriate solvent systems, typically involving alcohol-water mixtures, promote the formation of stable crystalline phases. The crystallization process serves both as a purification step and a method for obtaining products with consistent physical properties.
Water content determination proves critical for inner salt forms, as residual moisture can significantly impact stability and analytical performance [18]. Karl Fischer titration provides accurate measurement of water content, with typical specifications requiring levels below 0.5 percent by weight. Appropriate drying procedures using vacuum ovens or lyophilization achieve the required moisture specifications.